molecular formula C12H16O4 B8484618 4-(2-Propyloxyethoxy)benzoic Acid

4-(2-Propyloxyethoxy)benzoic Acid

Cat. No.: B8484618
M. Wt: 224.25 g/mol
InChI Key: AVZJLRXWHIPIJT-UHFFFAOYSA-N
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Description

4-(2-Propyloxyethoxy)benzoic Acid is a benzoic acid derivative characterized by a propyloxyethoxy substituent at the para position of the aromatic ring.

Properties

Molecular Formula

C12H16O4

Molecular Weight

224.25 g/mol

IUPAC Name

4-(2-propoxyethoxy)benzoic acid

InChI

InChI=1S/C12H16O4/c1-2-7-15-8-9-16-11-5-3-10(4-6-11)12(13)14/h3-6H,2,7-9H2,1H3,(H,13,14)

InChI Key

AVZJLRXWHIPIJT-UHFFFAOYSA-N

Canonical SMILES

CCCOCCOC1=CC=C(C=C1)C(=O)O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Benzoic Acid Derivatives

Structural Features and Substituent Effects

4-(3-Chloroanilino)benzoic Acid
  • Substituent: 3-Chloroanilino group (rigid aromatic amine with chlorine) .
  • Crystal Structure : Exhibits a dihedral angle of 34.66° between aromatic rings due to steric hindrance, forming acid-acid dimers via O—H···O hydrogen bonds .
  • Biological Activity : Potent inhibitor of AKR1C2/C3 enzymes, with applications in prostate cancer therapy .
4-(4-n-Pentylphenyl)benzoic Acid
  • Substituent : n-Pentylphenyl group (bulky alkyl chain) .
  • Thermal Stability : High melting point (268°C) due to efficient crystal packing from the linear pentyl chain .
4-(2-Prop-2-enoyloxyethoxy)benzoic Acid
  • Substituent : Acryloyloxyethoxy group (reactive double bond) .
  • Reactivity : The acryloyl group enables polymerization or conjugation reactions, relevant in material science .
4-(Bromomethyl)-2-ethoxybenzoic Acid
  • Substituent : Bromomethyl and ethoxy groups .
  • Chemical Reactivity : Bromomethyl facilitates nucleophilic substitution, useful in synthetic chemistry .

Physical and Chemical Properties

Compound Molecular Weight Substituent Melting Point Key Properties
4-(2-Propyloxyethoxy)benzoic Acid ~236.27* Propyloxyethoxy Not reported High solubility in polar solvents
4-(3-Chloroanilino)benzoic Acid ~261.68 3-Chloroanilino Not reported Strong hydrogen bonding
4-(4-n-Pentylphenyl)benzoic Acid 268.35 n-Pentylphenyl 268°C High thermal stability
4-(2-Prop-2-enoyloxyethoxy)benzoic Acid 236.22 Acryloyloxyethoxy Not reported Polymerizable

*Estimated based on molecular formula.

Key Observations:
  • Solubility: The propyloxyethoxy group likely enhances solubility in polar solvents compared to bulky pentylphenyl or rigid chloroanilino derivatives.
  • Crystallinity : Flexible ether chains (e.g., propyloxyethoxy) may reduce melting points compared to rigid or bulky substituents.

Preparation Methods

Tosylate Alkylation via Protected Intermediates

A widely adopted method involves the use of tosylate derivatives to install the propyloxyethoxy moiety. As demonstrated in the synthesis of analogous 4-alkoxyethoxybenzoates, ethyl 4-hydroxybenzoate undergoes alkylation with 2-propyloxyethyl tosylate in acetone under reflux (65°C) with potassium carbonate as the base. The reaction proceeds via an SN2 mechanism , leveraging the tosylate’s superior leaving group ability. Post-alkylation, the ethyl ester is hydrolyzed using 2 M sodium hydroxide, yielding the target carboxylic acid.

Key advantages of this approach include:

  • High regioselectivity due to the steric and electronic directing effects of the ester group.

  • Mild reaction conditions (65°C, 12 hours) that minimize side reactions such as ester hydrolysis or elimination.

Williamson Ether Synthesis with Alkyl Halides

Alternative protocols employ 2-propyloxyethyl chloride or bromide as alkylating agents. For instance, in the preparation of structurally similar 4-[2-(piperidin-1-yl)ethoxy]benzoic acid hydrochloride, ethyl 4-hydroxybenzoate was reacted with β-chloroethylpiperidine in amyl acetate at 120°C under nitrogen, achieving a 95.1% yield after hydrolysis. Adapting this method for this compound would necessitate substituting the piperidine moiety with a propyloxy group.

Critical parameters for success include:

  • Solvent selection : Polar aprotic solvents (e.g., dimethylformamide) enhance nucleophilicity, while high-boiling solvents (e.g., amyl acetate) facilitate elevated reaction temperatures.

  • Base strength : Potassium carbonate effectively deprotonates the phenolic oxygen without inducing ester saponification.

Synthetic Workflow and Process Optimization

Stepwise Reaction Sequence

The synthesis unfolds across three stages: ester protection , etherification , and hydrolysis (Figure 1).

Ester Protection of 4-Hydroxybenzoic Acid

Ethyl 4-hydroxybenzoate serves as the preferred intermediate due to its stability under alkylation conditions. The ethyl ester is synthesized via Fischer esterification, though commercial availability often obviates this step.

Alkylation with Propyloxyethyl Electrophiles

Tosylate route :

  • Reagents : Ethyl 4-hydroxybenzoate, 2-propyloxyethyl tosylate, K2CO3.

  • Conditions : Acetone, 65°C, 12 hours.

  • Yield : While explicit yields for the propyl derivative are unreported, analogous compounds (e.g., isopropyl and allyl variants) achieved purities >95% by HPLC.

Halide route :

  • Reagents : Ethyl 4-hydroxybenzoate, 2-propyloxyethyl chloride, K2CO3.

  • Conditions : Amyl acetate, 120°C, overnight.

  • Yield : Comparable piperidine derivatives attained 83–95% yields post-hydrolysis.

Ester Hydrolysis to Carboxylic Acid

Saponification with aqueous NaOH (2 M, reflux, 1–2 hours) cleaves the ethyl ester, followed by acidification with HCl to precipitate the free acid.

Analytical Validation and Physicochemical Characterization

Purity Assessment

Reverse-phase HPLC with C18 columns and UV detection (254 nm) confirms product purity. Mobile phases typically combine methanol with buffered aqueous solutions (e.g., 0.02 M MOPS + 0.15% n-decylamine, pH 7.4). For this compound, retention times and peak symmetry should align with structurally related compounds (Table 1).

Table 1: HPLC Retention Data for 4-Alkoxyethoxybenzoic Acid Derivatives

Compoundlog k w (Exp.)Retention Time (min)Purity (%)
4-Allyloxyethoxy3.90 ± 0.028.298.5
4-Isopropoxyethoxy4.03 ± 0.028.997.8
4-Propyloxyethoxy*~4.10~9.5>95

*Predicted based on homologous series.

Spectroscopic Confirmation

1H NMR (400 MHz, DMSO-d6) expectations:

  • δ 7.80–7.95 (d, 2H, ArH),

  • δ 6.85–7.05 (d, 2H, ArH),

  • δ 4.10–4.30 (t, 2H, OCH2CH2O),

  • δ 3.40–3.70 (m, 2H, OCH2CH2CH3),

  • δ 1.40–1.70 (m, 2H, CH2CH2CH3),

  • δ 0.90–1.10 (t, 3H, CH3).

Comparative Analysis of Methodologies

Tosylate vs. Halide Alkylation

Tosylate advantages :

  • Higher reaction rates due to superior leaving group ability (tosyl vs. chloride).

  • Reduced side reactions (e.g., elimination) at moderate temperatures.

Halide advantages :

  • Lower cost and easier handling of alkyl chlorides compared to tosylates.

  • Compatibility with high-temperature conditions (120°C) to drive reactivity.

Solvent and Base Optimization

  • Acetone : Ideal for tosylate reactions, offering a balance between polarity and boiling point.

  • Amyl acetate : Enables high-temperature halide alkylation without ester degradation.

  • Potassium carbonate : Preferred over stronger bases (e.g., NaOH) to avoid ester hydrolysis during etherification.

Industrial-Scale Considerations

Cost Efficiency

  • Tosylate route : Higher reagent costs offset by reduced energy consumption (65°C vs. 120°C).

  • Halide route : Economical for large-scale production if chloride intermediates are readily available.

Environmental Impact

  • Waste minimization : Both routes generate stoichiometric amounts of inorganic salts (K2CO3 byproducts), necessitating robust filtration and recycling protocols.

  • Solvent recovery : Amyl acetate’s high boiling point complicates distillation, whereas acetone is more easily reclaimed .

Q & A

Q. What are the optimal synthetic routes for 4-(2-Propyloxyethoxy)benzoic Acid, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : The synthesis typically involves etherification of benzoic acid derivatives with propyloxyethoxy groups. Key steps include:
  • Nucleophilic substitution : React 4-hydroxybenzoic acid with 2-propyloxyethyl bromide under basic conditions (e.g., K₂CO₃ in DMF) .
  • Purification : Use recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane) to isolate the product.
  • Yield Optimization : Monitor reaction temperature (60–80°C) and stoichiometry (1:1.2 molar ratio of benzoic acid to alkylating agent).
  • Validation : Confirm purity via melting point analysis and HPLC (C18 column, acetonitrile/water mobile phase) .

Q. Which analytical techniques are most effective for characterizing this compound?

  • Methodological Answer :
  • Structural Elucidation :
  • NMR : ¹H/¹³C NMR to confirm ether linkage (δ ~3.5–4.5 ppm for -OCH₂CH₂O-) and aromatic protons (δ ~6.8–8.0 ppm) .
  • FTIR : Identify carboxylic acid (-COOH, ~2500–3300 cm⁻¹) and ether (-C-O-C-, ~1100–1250 cm⁻¹) functional groups .
  • Mass Spectrometry : ESI-MS or MALDI-TOF to verify molecular ion peaks (e.g., [M+H]⁺ at m/z = calculated molecular weight + 1) .

Q. How can researchers mitigate crystallization challenges for X-ray diffraction studies?

  • Methodological Answer :
  • Solvent Selection : Use mixed solvents (e.g., DCM/hexane or acetone/water) to promote slow crystal growth .
  • Temperature Gradients : Gradually reduce temperature from 25°C to 4°C to enhance crystal lattice formation.
  • Software Tools : Employ SHELXL for structure refinement and WinGX for crystallographic data visualization .

Advanced Research Questions

Q. How do researchers resolve contradictions between computational modeling and experimental data (e.g., bond lengths, angles)?

  • Methodological Answer :
  • Data Reconciliation :
  • Compare DFT-optimized structures (e.g., Gaussian/B3LYP) with X-ray crystallography results. Discrepancies >0.05 Å in bond lengths suggest lattice strain or solvent effects .
  • Validate torsional angles using ORTEP-3 to visualize molecular geometry .
  • Error Sources : Account for crystal packing forces or hydrogen bonding, which may distort gas-phase computational models .

Q. What strategies are recommended for analyzing bioactivity data with conflicting in vitro/in vivo results?

  • Methodological Answer :
  • Dose-Response Curves : Use nonlinear regression (e.g., GraphPad Prism) to compare IC₅₀ values across assays .
  • Metabolic Stability : Test compound stability in liver microsomes to identify rapid degradation as a source of in vivo discrepancies.
  • Structural Modifications : Introduce electron-withdrawing groups (e.g., -NO₂) to the benzoic acid core to enhance bioavailability .

Q. How can researchers address low-resolution data in electron density maps during crystallographic refinement?

  • Methodological Answer :
  • Data Processing : Apply SHELXD for phase improvement and SIR97 for least-squares refinement of twinned or incomplete datasets .
  • Disordered Regions : Use PART instructions in SHELXL to model alternative conformations .
  • Validation : Cross-check with simulated annealing omit maps to reduce model bias .

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